Cas no 2229363-76-0 (2-bromo-4-(1-ethynylcyclopropyl)thiophene)
2-bromo-4-(1-ethynylcyclopropyl)thiophene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-(1-ethynylcyclopropyl)thiophene
- EN300-1918868
- 2229363-76-0
-
- Inchi: 1S/C9H7BrS/c1-2-9(3-4-9)7-5-8(10)11-6-7/h1,5-6H,3-4H2
- InChI Key: BPZSSVKKGQCULB-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)C1(C#C)CC1
Computed Properties
- Exact Mass: 225.94518g/mol
- Monoisotopic Mass: 225.94518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 28.2Ų
2-bromo-4-(1-ethynylcyclopropyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918868-0.05g |
2-bromo-4-(1-ethynylcyclopropyl)thiophene |
2229363-76-0 | 0.05g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1918868-0.1g |
2-bromo-4-(1-ethynylcyclopropyl)thiophene |
2229363-76-0 | 0.1g |
$1572.0 | 2023-09-17 | ||
| Enamine | EN300-1918868-0.25g |
2-bromo-4-(1-ethynylcyclopropyl)thiophene |
2229363-76-0 | 0.25g |
$1642.0 | 2023-09-17 | ||
| Enamine | EN300-1918868-0.5g |
2-bromo-4-(1-ethynylcyclopropyl)thiophene |
2229363-76-0 | 0.5g |
$1714.0 | 2023-09-17 | ||
| Enamine | EN300-1918868-1.0g |
2-bromo-4-(1-ethynylcyclopropyl)thiophene |
2229363-76-0 | 1g |
$1785.0 | 2023-05-24 | ||
| Enamine | EN300-1918868-2.5g |
2-bromo-4-(1-ethynylcyclopropyl)thiophene |
2229363-76-0 | 2.5g |
$3501.0 | 2023-09-17 | ||
| Enamine | EN300-1918868-5.0g |
2-bromo-4-(1-ethynylcyclopropyl)thiophene |
2229363-76-0 | 5g |
$5179.0 | 2023-05-24 | ||
| Enamine | EN300-1918868-10.0g |
2-bromo-4-(1-ethynylcyclopropyl)thiophene |
2229363-76-0 | 10g |
$7681.0 | 2023-05-24 | ||
| Enamine | EN300-1918868-1g |
2-bromo-4-(1-ethynylcyclopropyl)thiophene |
2229363-76-0 | 1g |
$1785.0 | 2023-09-17 | ||
| Enamine | EN300-1918868-5g |
2-bromo-4-(1-ethynylcyclopropyl)thiophene |
2229363-76-0 | 5g |
$5179.0 | 2023-09-17 |
2-bromo-4-(1-ethynylcyclopropyl)thiophene Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-bromo-4-(1-ethynylcyclopropyl)thiophene
Introduction to 2-Bromo-4-(1-Ethynylcyclopropyl)thiophene (CAS No. 2229363-76-0)
2-Bromo-4-(1-ethynylcyclopropyl)thiophene (CAS No. 2229363-76-0) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its bromo-substituted thiophene ring and an ethynylcyclopropyl group, which endow it with a range of interesting properties and potential applications.
The chemical structure of 2-bromo-4-(1-ethynylcyclopropyl)thiophene consists of a thiophene ring, a five-membered heterocyclic compound containing sulfur, with a bromine atom at the 2-position and an ethynylcyclopropyl group at the 4-position. The presence of the bromine atom makes this compound an excellent precursor for various synthetic transformations, particularly in the context of cross-coupling reactions. The ethynylcyclopropyl group, on the other hand, introduces additional reactivity and structural complexity, making it a valuable building block for the synthesis of more complex molecules.
In recent years, there has been a growing interest in the use of thiophene derivatives in organic electronics and photovoltaic materials. The unique electronic properties of thiophenes, such as their ability to form conjugated systems and their tunable redox behavior, make them ideal candidates for applications in organic semiconductors and solar cells. 2-Bromo-4-(1-ethynylcyclopropyl)thiophene is particularly noteworthy in this context due to its potential to serve as a building block for the synthesis of conjugated polymers with enhanced electronic properties.
The synthetic versatility of 2-bromo-4-(1-ethynylcyclopropyl)thiophene has also been explored in pharmaceutical research. The bromine atom can be readily replaced through various coupling reactions, allowing for the introduction of different functional groups that can modulate the biological activity of the resulting compounds. This makes it a valuable intermediate in the development of new drugs and therapeutic agents. For example, recent studies have shown that derivatives of this compound exhibit promising antiviral and anticancer activities, making them potential leads for further drug discovery efforts.
The synthesis of 2-bromo-4-(1-ethynylcyclopropyl)thiophene typically involves several steps, including the formation of the thiophene ring, introduction of the bromine atom, and subsequent addition of the ethynylcyclopropyl group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the ethynylcyclopropyl group onto a pre-formed bromo-substituted thiophene derivative.
The physical properties of 2-bromo-4-(1-ethynylcyclopropyl)thiophene, such as its melting point, boiling point, and solubility, are important considerations for both synthetic applications and material science research. These properties can be influenced by factors such as temperature, pressure, and solvent choice. For instance, the compound is generally soluble in common organic solvents like dichloromethane and dimethylformamide (DMF), which facilitates its use in various chemical reactions.
In terms of safety and handling, while specific safety data sheets (SDS) should always be consulted for detailed information, it is generally advisable to handle 2-bromo-4-(1-ethynylcyclopropyl)thiophene with appropriate personal protective equipment (PPE) such as gloves and goggles. The compound should be stored in a cool, dry place away from sources of ignition and incompatible materials.
The environmental impact of compounds like 2-bromo-4-(1-ethynylcyclopropyl)thiophene is another important consideration. While there is limited data available on its environmental fate and effects, it is essential to follow best practices for waste disposal and minimize any potential environmental impact during synthesis and use.
In conclusion, 2-bromo-4-(1-ethynylcyclopropyl)thiophene (CAS No. 2229363-76-0) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure and versatile reactivity make it an attractive candidate for applications ranging from organic electronics to pharmaceutical research. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and utilization of thiophene derivatives.
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